molecular formula C16H21NO4 B8658321 1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

Cat. No.: B8658321
M. Wt: 291.34 g/mol
InChI Key: CIQDDWZGDAREHX-UHFFFAOYSA-N
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Description

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid typically involves the protection of the amine group in 1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted products depending on the specific reaction conditions.

Scientific Research Applications

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a tetrahydroisoquinoline scaffold. This combination provides stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-10-13-11(6-5-7-12(13)14(18)19)8-9-17(10)15(20)21-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,18,19)

InChI Key

CIQDDWZGDAREHX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (2.25 g) and tetramethylethylenediamine (1.347 mL) in tetrahydrofuran (40 mL) was added dropwise t-butyllithium (1.6M, 15.21 mL) at −78° C. The mixture was stirred at −78° C. for 40 minutes. To the resulting mixture was added iodomethane (5.07 mL) dropwise and the mixture was stirred at −78° C. for 3 hours, followed by stirring at room temperature overnight. The reaction mixture was quenched with saturated ammonium chloride. The reaction mixture was extracted with ethyl acetate (150 mL), washed with brine (40 mL×3), dried over Na2SO4, filtered, and concentrated. The crude product was purified by flash chromatography (silica gel, 10% methanol/dichloromethane).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.347 mL
Type
reactant
Reaction Step One
Quantity
15.21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.07 mL
Type
reactant
Reaction Step Two

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